1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine
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Overview
Description
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Derivative Formation: The sulfonylated pyrazole is reacted with a piperazine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring can interact with various enzymes, affecting their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl] piperidine-4-carboxylic acid
- 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine is unique due to the presence of both a pyrazole ring and a piperazine ring in its structure. This dual-ring system can provide unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H28N4O2S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H28N4O2S/c1-5-23-17(4)19(16(3)20-23)26(24,25)22-12-10-21(11-13-22)14-18-9-7-6-8-15(18)2/h6-9H,5,10-14H2,1-4H3 |
InChI Key |
JHUZARMNTIUOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3C)C |
Origin of Product |
United States |
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